5-(Difluoromethyl)-2-fluorobenzonitrile
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Overview
Description
“5-(Difluoromethyl)-2-fluorobenzonitrile” is a compound that is part of the difluoromethylation processes based on X–CF2H bond formation . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of such compounds has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “this compound” is part of the broader field of difluoromethylation processes. These processes are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S .Chemical Reactions Analysis
The chemical reactions involved in the formation of “this compound” include electrophilic, nucleophilic, radical, and cross-coupling methods . These methods have been used to construct C(sp3)–CF2H bonds .Scientific Research Applications
Structural Trends in Fluorinated Benzonitriles
A study investigated the structural effects of fluorination on benzonitriles, including compounds similar to 5-(Difluoromethyl)-2-fluorobenzonitrile, using Fourier Transform Microwave Spectroscopy. The analysis provided insights into the geometrical changes and electronic structure modifications resulting from fluorination, enhancing our understanding of the compound's potential in designing new materials and molecules (Kamaee et al., 2015).
Spectroscopic and Computational Studies
Another research focused on the equilibrium geometric structure and vibrational spectra of fluorinated benzonitriles through Density Functional Theory (DFT). It highlighted the molecular structure's implications on non-linear optical properties, indicating potential applications in developing new optical materials (Ajaypraveenkumar et al., 2017).
Catalytic Applications
Research into photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds shows the significance of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals. Such studies pave the way for innovative synthetic methodologies, enabling the efficient introduction of fluorinated motifs into organic molecules (Koike & Akita, 2016).
Microwave Spectrum Analysis
The microwave spectrum analysis of difluorobenzonitriles contributes to a deeper understanding of their electronic and structural characteristics, essential for designing compounds with specific physical and chemical properties (Onda et al., 2002).
Difluoromethylation Reactions
The exploration of selective difluoromethylation and monofluoromethylation reactions is critical for introducing fluorine atoms or moieties into organic molecules. Such reactions are fundamental in synthesizing CF2H- and CH2F-containing pharmaceuticals and agrochemicals, demonstrating the broad applicability of fluorinated benzonitriles in synthetic chemistry (Hu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(difluoromethyl)-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOWBZBLZCXHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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